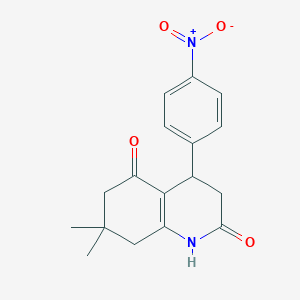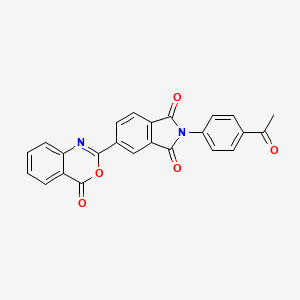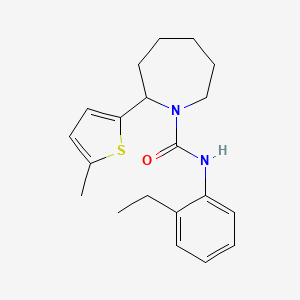
7,7-dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione belongs to the class of quinoline derivatives, compounds known for their diverse chemical properties and applications in various fields, including chemistry and materials science.
Synthesis Analysis
The synthesis of similar quinoline derivatives involves complex organic reactions. For example, the synthesis of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline involved reactions of 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF, showing the intricacy involved in such syntheses (Da, 2002).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their distinct ring systems. For instance, in a study of a related compound, X-ray diffraction revealed a half-chair conformation of the six-membered ring, showing the complexity of these molecular structures (Da, 2002).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions. For instance, the biphenylene reactions with bromination and nitration led to various derivatives, indicating the reactivity of such compounds in different chemical environments (McOmine et al., 1969).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as crystal structure and conformation, are often studied using X-ray diffraction techniques. These studies provide insights into the stability and structural characteristics of these compounds (Da, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions, are key aspects of quinoline derivatives. For example, the oxidative dimerization of quinolinic nitroxides in the presence of trichloro- and trifluoro-acetic acid highlighted the potential for complex reactions and formations of dimers (Carloni et al., 1993).
特性
IUPAC Name |
7,7-dimethyl-4-(4-nitrophenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2)8-13-16(14(20)9-17)12(7-15(21)18-13)10-3-5-11(6-4-10)19(22)23/h3-6,12H,7-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZKIXVDADMZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5013173.png)


![N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide](/img/structure/B5013188.png)
![2-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5013197.png)
![2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine](/img/structure/B5013208.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5013209.png)
![2-{[(benzylthio)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5013232.png)
![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5013236.png)

![4-[4-(2-tert-butyl-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5013240.png)
![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![5-{[(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5013248.png)
![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)